Cdk9/10/gsk3|A-IN-1

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

CDK9-selective inhibitors lack CDK10/GSK3β engagement, while pan-CDK agents introduce confounding off-target cytotoxicity. Cdk9/10/gsk3|A-IN-1 resolves this with a defined multi-kinase fingerprint: • HsGSK3β IC50 = 59 nM, HsCDK9/CyclinT IC50 = 64 nM, confirmed CDK10 binding • Superior antiproliferative activity vs. Flavopiridol across 7 cancer cell lines; up to 6× more potent on MiaPaCa-2 • 17- to 27-fold selectivity window against CDK2 and CDK5 Supplied as a research-use-only chemical with batch-specific QC documentation (HPLC, NMR, LC/MS).

Molecular Formula C29H24ClN3O4S
Molecular Weight 546.0 g/mol
Cat. No. B15141453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9/10/gsk3|A-IN-1
Molecular FormulaC29H24ClN3O4S
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O
InChIInChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3
InChIKeyBTDCUFCJAWQJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9/10/gsk3|A-IN-1: Chemical Identity and Core Kinase Profile for Procurement Validation


Cdk9/10/gsk3|A-IN-1, also designated as CDK9/10/GSK3β-IN-1 or compound 13c (CAS 2423045-06-9, molecular weight 546.0 g/mol), is a synthetic small-molecule kinase inhibitor derived from the flavopiridol scaffold and features a thioether-benzimidazole substituent [1]. The compound exhibits nanomolar-range inhibitory activity against human HsGSK3β (IC50 = 59 nM) and HsCDK9/CyclinT (IC50 = 64 nM), with demonstrated binding to CDK10 [2]. It is supplied as a research-use-only chemical for in vitro and preclinical investigation.

Why CDK9/GSK3 Inhibitor Substitution is Scientifically Invalid Without Cdk9/10/gsk3|A-IN-1's Specific Evidence Profile


Generic substitution among CDK9 or GSK3 inhibitors is scientifically unsound due to divergent target selectivity fingerprints and cellular potency profiles. Many in-class inhibitors (e.g., MC180295, AZD4573) are selective for CDK9 alone, lacking the combined CDK9/CDK10/GSK3β inhibition that may be required for maximal cytotoxic effect in certain cancer models . Furthermore, even within the flavopiridol analog series, Cdk9/10/gsk3|A-IN-1 emerged as the most active compound from a structure-activity relationship (SAR) study, demonstrating superior antiproliferative activity compared to its parent scaffold and other synthesized analogs [1]. Substituting with an uncharacterized alternative or a pan-CDK inhibitor with different selectivity ratios may introduce confounding off-target effects and cannot reproduce the specific target engagement profile validated for this compound.

Cdk9/10/gsk3|A-IN-1 Procurement Guide: Quantitative Comparative Evidence Against Closest Analogs


Cdk9/10/gsk3|A-IN-1 (13c) Antiproliferative Activity Relative to Flavopiridol Across Seven Cancer Cell Lines

In a direct head-to-head SAR study, Cdk9/10/gsk3|A-IN-1 (compound 13c) demonstrated antiproliferative activity comparable to or higher than the parent compound Flavopiridol across a panel of up to seven human cancer cell lines. The study authors report that compound 13c 'was more efficient than the reference compound' Flavopiridol [1].

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

Cdk9/10/gsk3|A-IN-1 Kinase Inhibition Selectivity Ratio: CDK9/GSK3β vs. CDK2/CDK5

Cdk9/10/gsk3|A-IN-1 demonstrates a clear selectivity window within the CDK family. While it potently inhibits HsCDK9/CyclinT (IC50 = 64 nM) and HsGSK3β (IC50 = 59 nM), its activity against HsCDK5/p25 is 17.1-fold lower (IC50 = 1.093 μM) and against HsCDK2/CyclinA is 27.0-fold lower (IC50 = 1.725 μM) [1].

Kinase Selectivity Off-target Profile Biochemical IC50

CDK10 Engagement as a Differentiating Feature: Target Coverage vs. CDK9-Selective Inhibitors

Cdk9/10/gsk3|A-IN-1 was identified through SAR optimization specifically for 'significant nanomolar inhibition against CDK9, CDK10, and GSK3β protein kinases' [1]. In contrast, CDK9-selective inhibitors such as MC180295 (IC50 = 5 nM for CDK9) and AZD4573 are designed to spare other CDKs including CDK10 [2].

CDK10 Target Engagement Kinase Profiling

Structural Differentiation: Thioether-Benzimidazole Substituent as SAR-Optimized Modification

Cdk9/10/gsk3|A-IN-1 bears a thioether-benzimidazole substituent attached to the C ring of the flavopiridol scaffold, a modification identified through systematic SAR as conferring 'high cytotoxic activity' and yielding the 'most active compound' in the analog series [1]. The parent Flavopiridol lacks this substitution pattern.

Structure-Activity Relationship Chemical Modification Flavopiridol Analog

Cdk9/10/gsk3|A-IN-1 Potency Relative to Pan-CDK Inhibitors: Target-Specific IC50 Comparison

In contrast to pan-CDK inhibitors like Dinaciclib, which potently inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM respectively [1], Cdk9/10/gsk3|A-IN-1 shows a distinct selectivity pattern with moderate nanomolar potency (CDK9 IC50 = 64 nM, GSK3β IC50 = 59 nM) and weaker inhibition of CDK2 (1.725 μM) and CDK5 (1.093 μM) . Multi-targeted CDK inhibitors like RGB-286638 exhibit sub-nanomolar to low nanomolar potency across CDK1, CDK2, CDK4, CDK5, and CDK9 (IC50 range: 1-5 nM) .

Pan-CDK Inhibitors IC50 Comparison Kinase Profiling

Recommended Research Applications for Cdk9/10/gsk3|A-IN-1 Based on Validated Evidence


Preclinical Oncology Studies Requiring Flavopiridol-Class Activity with Optimized Potency

Cdk9/10/gsk3|A-IN-1 is suitable for in vitro and in vivo oncology research where the flavopiridol mechanism of action (CDK9 inhibition leading to transcriptional suppression) is desired, but where improved antiproliferative activity relative to the parent compound is needed. The SAR study identified this compound as 'more efficient than the reference compound' Flavopiridol [1]. Applications include cell viability screening against panels of human cancer cell lines and xenograft efficacy studies.

Kinase Selectivity Profiling and CDK10-Targeted Research

Researchers investigating the functional role of CDK10 in cancer biology or evaluating the therapeutic relevance of combined CDK9/CDK10/GSK3β inhibition should select Cdk9/10/gsk3|A-IN-1. The compound's confirmed nanomolar inhibition against CDK10 distinguishes it from CDK9-selective alternatives like MC180295 and AZD4573 [1]. This makes it a valuable chemical probe for dissecting CDK10-dependent signaling pathways.

Structure-Activity Relationship Studies of Flavopiridol-Derived Kinase Inhibitors

As the most active compound from a systematic SAR campaign, Cdk9/10/gsk3|A-IN-1 serves as a reference standard for medicinal chemistry efforts aimed at optimizing the flavopiridol scaffold. Its thioether-benzimidazole substitution on the C ring represents a validated structural modification associated with enhanced cytotoxic potency [1]. Procurement supports comparative studies of novel analogs and computational docking validation.

Experiments Requiring Moderate CDK9 Potency with Avoidance of Pan-CDK Cytotoxicity

In experimental systems where the potent, broad-spectrum inhibition of Dinaciclib (CDK1/2/5/9 IC50 ≤4 nM) or RGB-286638 (CDK1/2/4/5/9 IC50 1-5 nM) would introduce confounding off-target cytotoxicity, Cdk9/10/gsk3|A-IN-1 offers an alternative pharmacological profile [1][2]. Its 17- to 27-fold selectivity window against CDK2 and CDK5 provides a more target-restricted inhibition pattern while retaining antiproliferative activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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